molecular formula C22H16N2O5 B12450829 10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B12450829
M. Wt: 388.4 g/mol
InChI Key: QRCWIPYHIWGVDI-UHFFFAOYSA-N
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Description

10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous catalyst such as CuO supported on zeolite-Y . The reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and bind to specific receptors. These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is unique due to the presence of both hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C22H16N2O5/c25-16-9-8-11(24(28)29)10-14(16)18-19-15(6-3-7-17(19)26)23-21-12-4-1-2-5-13(12)22(27)20(18)21/h1-2,4-5,8-10,18,20,25H,3,6-7H2

InChI Key

QRCWIPYHIWGVDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)[N+](=O)[O-])O)C(=O)C1

Origin of Product

United States

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